1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride is a chemical compound with the molecular formula C5H12ClNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (N-Boc-azetidin-3-one), which is subjected to a DBU-catalyzed Horner–Wadsworth–Emmons reaction to yield (N-Boc-azetidin-3-ylidene)acetate.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to produce the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Hydrolysis and Purification: The final step involves hydrolysis and purification to obtain this compound.
Chemical Reactions Analysis
1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)ethan-1-ol hydrochloride: This compound has a similar structure but lacks the diol functionality.
1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: This compound contains a piperidine ring in addition to the azetidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C5H12ClNO2 |
---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
1-(azetidin-3-yl)ethane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-5(8)4-1-6-2-4;/h4-8H,1-3H2;1H |
InChI Key |
RPCNYQWWKSDOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(CO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.